(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-methoxyindole.
Formation of Intermediate: The indole undergoes a series of reactions, including alkylation and protection of functional groups, to form an intermediate compound.
Amino Acid Formation: The intermediate is then subjected to a Strecker synthesis, which involves the addition of ammonia and cyanide to form the amino acid derivative.
Final Product: The final step involves the esterification of the amino acid to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique properties and applications .
Scientific Research Applications
(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and as a potential probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
6-Methoxytryptophan: A closely related compound with similar structural features but lacking the ester group.
Indole-3-propionic acid: Another indole derivative with distinct biological activities.
Uniqueness
(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate is unique due to the presence of the methoxy group and the ester functionality, which can influence its chemical reactivity and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-17-9-3-4-10-8(7-15-12(10)6-9)5-11(14)13(16)18-2/h3-4,6-7,11,15H,5,14H2,1-2H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLLGWLALPFQSZ-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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